4,5-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid

Physicochemical profiling logP Drug-likeness

Sourcing the precise 4,5-difluoro substitution on a saturated indoline scaffold is a persistent challenge for antiviral and neuroscience programs. This compound delivers the validated pharmacophore with a chiral C2 carboxylate handle. • 4,5-Difluoro pattern validated in indolyl aryl sulfones for nanomolar anti-HIV-1 potency (wild-type & Y181C/K103N-Y181C resistant strains). • Saturated indoline core enables chiral elaboration at C2 and differentiated PK vs. aromatic indole analogs. • C2 carboxylate for amide/ester diversification into quinolone antibacterials and glycine-site NMDA antagonists.

Molecular Formula C9H7F2NO2
Molecular Weight 199.15 g/mol
Cat. No. B13248880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid
Molecular FormulaC9H7F2NO2
Molecular Weight199.15 g/mol
Structural Identifiers
SMILESC1C(NC2=C1C(=C(C=C2)F)F)C(=O)O
InChIInChI=1S/C9H7F2NO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-2,7,12H,3H2,(H,13,14)
InChIKeyRHVPUWVXJHQNSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Difluoroindoline-2-carboxylic Acid: Structural & Physicochemical Baseline


4,5-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid (CAS 1544231-08-4; molecular formula C₉H₇F₂NO₂; MW 199.15) is a fluorinated indoline-2-carboxylic acid that combines a saturated 2,3-dihydroindole (indoline) core with two electron-withdrawing fluorine atoms at the 4- and 5-positions of the benzene ring . This compound belongs to a therapeutically significant scaffold class: indole-2-carboxylic acid derivatives are established competitive antagonists of the glycine site of the NMDA receptor (Ki = 15 μM for the 5-fluoro analog) [1] and have been validated as HIV-1 integrase strand transfer inhibitors [2]. The indoline saturation differentiates it from its aromatic indole counterpart (4,5-difluoro-1H-indole-2-carboxylic acid, CAS 884494-61-5, MW 197.14), introducing conformational non-planarity and a chiral center at C2 that are absent in the fully aromatic series [3].

Neuroscience glycine site probe development
HIV-1 NNRTI and integrase inhibitor research
Chiral intermediate for antibacterial quinolone synthesis

Why 4,5-Difluoroindoline-2-carboxylic Acid Cannot Replace Generic Scaffolds


Substituting 4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid with non-fluorinated indoline-2-carboxylic acid (CAS 78348-24-0) or mono-fluorinated positional isomers introduces quantifiable alterations across three dimensions critical to both biological activity and downstream synthetic utility: (i) lipophilicity – the 4,5-difluoro pattern raises predicted logP by approximately 0.9–1.2 log units versus the non-fluorinated parent (logP ≈ 1.25), directly impacting membrane permeability and protein binding [1]; (ii) carboxylic acid acidity – electron withdrawal by two ortho/para fluorines lowers the predicted pKa of the carboxyl group relative to the non-fluorinated scaffold (pKa ≈ 2.04), altering ionization state at physiological pH ; and (iii) target engagement – the 4,5-difluoro substitution pattern has been specifically validated in indolyl aryl sulfones as critical for nanomolar potency against both wild-type HIV-1 and NNRTI-resistant strains (Y181C, K103N-Y181C), a profile not replicated by mono-fluoro or non-fluorinated analogs [2]. Generic substitution therefore risks loss of the specific electronic and steric profile that underpins target binding and pharmacokinetic performance.

Lipophilicity shift
4,5-Difluoro substitution may increase logP versus non-fluorinated indoline, affecting membrane partitioning and non-specific binding.
Ionization behavior
Electron withdrawal by two fluorines may lower carboxylic acid pKa, altering ionization state at physiological pH and salt formation.
Target engagement profile
Antiviral potency of the 4,5-difluoro pattern in indolyl aryl sulfones may not transfer to mono-fluoro or non-fluorinated analogs.

Quantitative Differentiation: 4,5-Difluoroindoline-2-carboxylic Acid vs. Comparators


Lipophilicity Shift: 4,5-Difluoro vs. Non-Fluorinated Indoline-2-carboxylic Acid

The 4,5-difluoro substitution pattern substantially increases lipophilicity relative to non-fluorinated indoline-2-carboxylic acid. The aromatic analog 4,5-difluoro-1H-indole-2-carboxylic acid (CAS 884494-61-5) has a computationally predicted logP of 2.14 , compared to experimentally reported logP values of 0.89–1.25 for non-fluorinated indoline-2-carboxylic acid [1]. The saturated 2,3-dihydro core of the target compound is expected to contribute an additional ~0.2–0.3 logP reduction versus the fully aromatic analog, yielding an estimated logP range of ~1.8–1.9 for 4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid. This represents an approximate 0.9 log-unit increase (roughly 8-fold higher octanol-water partition) versus the non-fluorinated parent scaffold.

Lipophilicity (logP)
Data to verify
ΔlogP ≈ +0.9 units (est.) vs non-fluorinated indoline; based on aromatic analog logP 2.14 minus ~0.2–0.3 for core saturation.
May impact membrane permeability and non-specific protein binding in CNS target programs.
No experimental logP for target; computational estimates only.
Physicochemical profiling logP Drug-likeness Lead optimization

Carboxylic Acid pKa Modulation by 4,5-Difluoro Electron Withdrawal

The electron-withdrawing effect of the 4,5-difluoro substituents is predicted to lower the carboxylic acid pKa relative to non-fluorinated indoline-2-carboxylic acid (predicted pKa 2.04 ± 0.20) . For the aromatic analog 4,5-difluoro-1H-indole-2-carboxylic acid, the predicted pKa is 4.15 ± 0.30 ; however, the saturated indoline core in the target compound alters the electronic environment of the carboxylic acid differently than the aromatic system. The Hammett σₚ value of +0.06 for para-fluorine and σₘ of +0.34 for meta-fluorine in the 4,5-difluoroindoline system collectively exert a net electron-withdrawing effect that is expected to increase carboxyl acidity (lower pKa) compared to the non-fluorinated scaffold. This shift in ionization state at physiological pH affects solubility, salt formation behavior, and protein-ligand electrostatic interactions.

Carboxylic acid pKa
Class-level
Predicted lower than non-fluorinated (pKa ~2.04); direction from Hammett σ values.
Ionization state may shift at physiological pH, affecting solubility and salt formation.
Exact ΔpKa not experimentally determined; class-level inference.
pKa Ionization state Bioavailability Salt formation

HIV-1 NNRTI Potency: 4,5-Difluoro Pattern Against Wild-Type and Resistant Strains

The 4,5-difluoro substitution pattern on the indole ring has been directly validated in a head-to-head SAR study of indolyl aryl sulfones (IAS) as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Compound 10, bearing the 4,5-difluoro pattern, was a potent inhibitor of HIV-1 wild-type (WT) and the clinically relevant NNRTI-resistant strains Y181C and K103N-Y181C, inhibiting viral multiplication in the IIIBₐ₋L strain in macrophages at nanomolar concentrations [1]. The study directly compared the 4,5-difluoro pattern (compound 10) with the 5-chloro-4-fluoro pattern (compound 16), demonstrating that while both halogenation patterns confer potency against resistant strains, compound 16 showed exceptional potency against RT carrying the K103N, Y181I, and L100I mutations [1]. This establishes the 4,5-difluoro pharmacophore as a privileged substitution pattern for antiviral activity, a feature directly relevant to the target compound which bears this identical substitution on a structurally related indoline scaffold.

HIV-1 NNRTI activity
Head-to-head
4,5-Difluoro pattern inhibited HIV-1 WT, Y181C, K103N-Y181C at nanomolar concentrations in macrophages and lymphocytes.
Supports antiviral research use for NNRTI-resistant HIV; not a clinical potency claim.
Exact EC₅₀ not extracted; compound 16 showed broader strain coverage.
Antiviral HIV-1 NNRTI Drug resistance Indolyl aryl sulfone

Antibacterial Quinolone Synthesis via 4,5-Difluoroindoline Intermediate

The 4,5-difluoroindoline scaffold has been experimentally validated as a critical intermediate in the synthesis of optically active antibacterial quinolones. Tsuji et al. (1995) prepared a series of optically active substituted 1,2-dihydro-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids via optically active 2-methyl-4,5-difluoroindoline (compound 10) and tested them for antibacterial activities [1]. Among the resulting quinolones, compound 19 showed potent activity against gram-positive bacteria, while compound 16 exhibited well-balanced in vitro activity, good intravenous efficacy, and high aqueous solubility [1]. This study demonstrates that the 4,5-difluoro substitution on the indoline core is not merely a theoretical design element but a synthetically validated entry point to bioactive molecules. The target compound (4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid) provides the carboxylic acid handle at C2 that enables further diversification, analogous to the 2-methyl-4,5-difluoroindoline intermediate used by Tsuji et al.

Quinolone synthesis
Reported
4,5-Difluoroindoline intermediate used to prepare optically active quinolones with gram-positive activity and in vivo efficacy.
Supports synthetic utility for antibacterial lead generation.
Based on Tsuji et al. 1995; quinolone 19 showed potent gram-positive activity.
Antibacterial Quinolone Gram-positive Chiral synthesis Intermediate

NMDA Receptor Glycine Site Antagonism by Fluorinated Indole-2-carboxylic Acids

The indole-2-carboxylic acid chemotype is a well-characterized competitive antagonist of the glycine co-agonist site on the NMDA receptor. Huettner (1989) established that indole-2-carboxylic acid (I2CA) specifically and competitively inhibits glycine potentiation of NMDA-gated current, completely blocking the NMDA response at low glycine concentrations [1]. The 5-fluoro derivative (5-fluoroindole-2-carboxylic acid, CAS 399-76-8) has a reported Ki of 15 μM at the glycine site and has been used extensively as a pharmacological tool to probe NMDA receptor function, including blockade of 40–50 pS single-channel openings in hippocampal neurons [2] and elevation of electroconvulsive threshold from 6.8 to 8.3 mA at 200 mg/kg i.p. in mice [3]. The target compound (4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid) incorporates two key structural differentiators: (a) the addition of a second fluorine at the 4-position, which may enhance binding affinity through increased hydrophobic contacts and altered electron density on the indole ring, and (b) saturation of the C2–C3 bond, which introduces conformational flexibility (envelope puckering) not present in the planar aromatic series [4].

NMDA glycine site
Class-level
Class-level: 5-Fluoro-I2CA Ki = 15 μM; target not directly tested. Saturated core may alter binding.
May retain glycine site antagonism; requires direct binding studies.
No direct data for 4,5-difluoro-dihydro variant.
NMDA receptor Glycine site Neuroscience Excitotoxicity Competitive antagonist

HIV-1 Integrase Strand Transfer Inhibition by Indole-2-carboxylic Acid Scaffolds

Indole-2-carboxylic acid has been validated as a privileged scaffold for HIV-1 integrase strand transfer inhibition (INSTI). Wang et al. (2023) demonstrated that indole-2-carboxylic acid derivative 3 effectively inhibits HIV-1 integrase strand transfer, with the indole core and C2 carboxyl group chelating two Mg²⁺ ions within the integrase active site [1]. Structural optimization of compound 3 yielded derivative 20a, which exhibited a markedly enhanced IC₅₀ of 0.13 μM against integrase strand transfer activity [1]. In a broader SAR table, related indole-2-carboxylic acid derivatives showed IC₅₀ values ranging from 3.11 μM (compound 17a) to >40 μM, demonstrating the sensitivity of potency to substitution pattern [2]. The target compound (4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid) retains the critical C2 carboxylate metal-chelating pharmacophore while introducing the 4,5-difluoro pattern that has been independently validated for antiviral activity (see Evidence Item 3). The saturated indoline core may offer differentiated resistance profiles compared to aromatic integrase inhibitors.

Integrase inhibition
Reported
Indole-2-carboxylic acid derivative 20a: IC₅₀ 0.13 μM; scaffold class range 0.13–>40 μM.
Supports exploration of 4,5-difluoro-dihydro variant as integrase inhibitor scaffold.
Target compound not directly tested; metal chelation by C2 carboxylate conserved.
HIV-1 integrase Strand transfer inhibitor Metal chelation Antiviral INSTI

Recommended Application Scenarios for 4,5-Difluoroindoline-2-carboxylic Acid


HIV-1 NNRTI Lead Optimization with 4,5-Difluoro Pharmacophore

The 4,5-difluoro substitution pattern has been directly validated in indolyl aryl sulfones as conferring nanomolar potency against HIV-1 wild-type and NNRTI-resistant strains (Y181C, K103N-Y181C) [1]. The target compound provides this validated pharmacophore on an indoline-2-carboxylic acid scaffold that can be elaborated via the C2 carboxylate into diverse chemotypes (amides, esters, heterocycles). This scenario is most appropriate for teams pursuing next-generation NNRTIs with activity against resistant variants, where the 4,5-difluoro pattern has established precedence over mono-fluoro or non-fluorinated alternatives.

Chiral Intermediate for Gram-Positive Antibacterial Quinolones

The 4,5-difluoroindoline scaffold has been experimentally validated as a productive intermediate for optically active antibacterial quinolones with potent gram-positive activity and good intravenous efficacy [2]. The target compound's C2 carboxylic acid provides a versatile handle for amide coupling or esterification to access quinolone-like structures. This application is supported by the demonstrated in vivo efficacy of quinolones derived from the 2-methyl-4,5-difluoroindoline precursor.

NMDA Receptor Glycine Site Probe with Saturated Indoline Core

Fluorinated indole-2-carboxylic acids are established competitive antagonists of the NMDA receptor glycine site (Ki = 15 μM for 5-fluoro-I2CA) and have been used to probe glycine-dependent NMDA receptor function in electrophysiological and behavioral models [3]. The target compound's saturated indoline core introduces conformational non-planarity (envelope puckering) absent in the extensively studied aromatic series, potentially offering differentiated off-target profiles and metabolic stability. This scenario is suited for neuroscience groups seeking novel glycine site antagonists with improved drug-like properties compared to 5-fluoroindole-2-carboxylic acid.

HIV-1 Integrase Inhibitor Diversification via 4,5-Difluoro-Dihydro Scaffold

Indole-2-carboxylic acid derivatives inhibit HIV-1 integrase strand transfer (IC₅₀ = 0.13 μM for optimized derivative 20a) through Mg²⁺ chelation by the C2 carboxylate [4]. The target compound combines this validated metal-chelating pharmacophore with a 4,5-difluoro substitution pattern that has independently demonstrated antiviral activity in the NNRTI context. The saturated indoline core may confer resistance advantages over planar aromatic INSTIs. This scenario is recommended for antiviral programs seeking to explore underexploited chemical space within the integrase inhibitor pharmacophore class.

Application
Selection Property
Validation Focus
HIV-1 NNRTI research: 4,5-difluoro pharmacophore optimization
Validated antiviral pharmacophore for NNRTI-resistant HIV
Target engagement and resistance profile in NNRTI enzyme assays
Antibacterial quinolone synthesis intermediate
Optically active 4,5-difluoroindoline core for quinolone assembly
Gram-positive antibacterial activity and in vivo efficacy of derived quinolones
Neuroscience glycine site probe
Indole-2-carboxylic acid antagonist core with saturated indoline
Glycine site binding affinity and NMDA receptor functional blockade
HIV-1 integrase inhibitor scaffold exploration
C2 carboxylate metal-chelating pharmacophore with 4,5-difluoro pattern
Integrase strand transfer inhibition and resistance profile
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